molecular formula C14H15ClN2O2 B12184401 8-chloro-N,N-diethyl-4-hydroxyquinoline-3-carboxamide

8-chloro-N,N-diethyl-4-hydroxyquinoline-3-carboxamide

Cat. No.: B12184401
M. Wt: 278.73 g/mol
InChI Key: PWLSRUBOACAQRF-UHFFFAOYSA-N
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Description

8-chloro-N,N-diethyl-4-hydroxyquinoline-3-carboxamide is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-N,N-diethyl-4-hydroxyquinoline-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-hydroxyquinoline, which is then chlorinated to introduce the chlorine atom at the 8th position.

    Amidation: The chlorinated intermediate is then subjected to amidation using diethylamine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions: 8-chloro-N,N-diethyl-4-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-chloro-N,N-diethyl-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

    Pathways Involved: It may interfere with cellular processes such as DNA replication or protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

    8-hydroxyquinoline: Known for its antimicrobial properties.

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinoline: The parent compound with diverse biological activities.

Uniqueness: 8-chloro-N,N-diethyl-4-hydroxyquinoline-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties not found in other quinoline derivatives.

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

8-chloro-N,N-diethyl-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C14H15ClN2O2/c1-3-17(4-2)14(19)10-8-16-12-9(13(10)18)6-5-7-11(12)15/h5-8H,3-4H2,1-2H3,(H,16,18)

InChI Key

PWLSRUBOACAQRF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CNC2=C(C1=O)C=CC=C2Cl

Origin of Product

United States

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